2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazoles play an important role in medicinal chemistry, because many of its derivatives have demonstrated significant biological activity . This includes synthesis methods used in the preparation of imidazole derivatives which have shown biological activity as antibacterial, antiinflammatory, analgesic, antifungal, anticancer, antidepressants, including inside the biological activities of different therapeutic diseases .
Molecular Structure Analysis
The imidazole (1,3-diaza-2,4-cyclopentadiene) is a planar, five-membered heteroaromatic molecule with 3C and 2N atom in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .
Chemical Reactions Analysis
The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Organocatalysis
Imidazol-1-yl-acetic acid has been identified as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This highlights its potential in green chemistry and sustainability efforts by facilitating reactions without the need for harmful solvents, showcasing its utility in creating environmentally friendly catalytic processes (Nazari et al., 2014).
Antimicrobial Activities
Research into similar compounds has revealed their potential in antimicrobial applications. For instance, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and shown to possess antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. This suggests that derivatives of purin-imidazol acetic acids may hold promise in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Sharma, Sharma, & Rane, 2004).
Synthesis of Complex Molecules
The versatility of imidazole-based compounds extends to the synthesis of complex molecules. For example, disulfonic acid imidazolium chloroaluminate has been used as a new acidic and heterogeneous catalyst for the synthesis of pyrazoles, demonstrating the compound's role in facilitating multi-component condensations under green chemistry principles (Moosavi‐Zare et al., 2013).
Coordination Chemistry
Imidazole derivatives have also been explored for their role in coordination chemistry, such as the synthesis and characterization of polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These studies reveal the potential for using imidazole-based compounds in the development of new materials with specific optical or electronic properties, contributing to advancements in materials science and nanotechnology (Gan & Tang, 2011).
Future Directions
Imidazole derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure, it can be hypothesized that it may interact with its targets in a manner similar to other indole derivatives . These compounds typically bind to their targets, leading to changes in the target’s function and potentially triggering a cascade of biochemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-6-5-20(15(21)18-13)10-4-2-3-9(17)7-10/h2-4,7H,5-6,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLBHIRNHLKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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